Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

Catalog No.
S1482861
CAS No.
162537-10-2
M.F
C13H16N2O6
M. Wt
296.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

CAS Number

162537-10-2

Product Name

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

IUPAC Name

methyl (2S)-3-methyl-2-[(4-nitrophenoxy)carbonylamino]butanoate

Molecular Formula

C13H16N2O6

Molecular Weight

296.28 g/mol

InChI

InChI=1S/C13H16N2O6/c1-8(2)11(12(16)20-3)14-13(17)21-10-6-4-9(5-7-10)15(18)19/h4-8,11H,1-3H3,(H,14,17)/t11-/m0/s1

InChI Key

HMDFMFXSUVWFSQ-NSHDSACASA-N

SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synonyms

Methyl (2S)-3-Methyl-2-[[(4-nitrophenoxy)carbonyl]amino]butanoate;

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Synthesis and Characterization:

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate, also known as N-[(4-nitrophenoxy)carbonyl]-L-valine methyl ester, is a synthetic compound. Research articles describe its preparation through various methods, including:

  • Acylation of L-valine methyl ester with 4-nitrophenyl chloroformate [].
  • Enzymatic synthesis using acylases [].

These articles also detail the use of various techniques to characterize the synthesized compound, such as:

  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation [, ].
  • Mass spectrometry for determining the molecular weight [, ].

Potential Applications:

Research suggests that Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate may have potential applications in various scientific fields, including:

  • As a building block in organic synthesis: The compound's structure incorporates a protected amino acid (L-valine) and a reactive ester group, making it a valuable intermediate for the synthesis of more complex molecules [].
  • In studies of enzyme activity: The compound can be used as a substrate to investigate the activity of enzymes involved in acylation reactions [].
  • In the development of prodrugs: The introduction of the nitrophenoxycarbonyl group can render the valine moiety inactive, while the ester bond is susceptible to cleavage by enzymes, potentially allowing for targeted drug delivery [].

Me-Nvoc-L-Val is a derivative of the amino acid L-valine. It contains an L-valine backbone, a methyl ester group attached to the carboxylic acid terminus, and an N-protective group derived from 4-nitrophenol []. N-protective groups are temporary chemical modifications used in organic synthesis to protect the reactivity of amino groups during reactions. The 4-nitrophenoxycarbonyl (Nvoc) group is a common N-protecting group known for its ease of introduction and removal under specific conditions.


Molecular Structure Analysis

The key features of Me-Nvoc-L-Val's structure include:

  • L-valine backbone: This provides the molecule with chirality, meaning it exists in two non-superimposable mirror image forms (enantiomers). The "L" designation indicates the specific configuration of the chiral center.
  • Methyl ester group: This modification converts the carboxylic acid group of valine into a methyl ester, potentially altering its solubility and reactivity.
  • 4-Nitrophenoxycarbonyl (Nvoc) group: This bulky group protects the amino group of valine, preventing it from participating in reactions while the rest of the molecule undergoes modifications. The presence of a nitro group (-NO2) makes the Nvoc group susceptible to cleavage under specific reducing conditions.

Chemical Reactions Analysis

The most relevant chemical reactions for Me-Nvoc-L-Val likely involve its synthesis and Nvoc group removal.

  • Synthesis: The specific synthesis of Me-Nvoc-L-Val is not documented in publically available sources. However, standard Nvoc protection protocols typically involve reacting L-valine with an Nvoc-activated derivative in an organic solvent under basic conditions.
  • Nvoc group removal: The Nvoc group can be cleaved using various methods, including treatment with strong reducing agents or specific photochemical techniques. The choice of method depends on the desired product and the overall reaction scheme.

As Me-Nvoc-L-Val is likely an intermediate, it does not have a defined mechanism of action in biological systems. Its primary function is to serve as a protected form of L-valine during peptide synthesis.

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Handle the compound with care to avoid contact with skin and eyes.
  • Dispose of waste according to laboratory safety regulations.
For Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate are not explicitly mentioned in the provided search results, we can infer some potential reactions based on its structure:

  • Ester hydrolysis: The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid.
  • Nitro group reduction: The nitro group on the phenyl ring can be reduced to an amino group under appropriate conditions.
  • Carbonyl group reactions: The carbonyl group in the protecting moiety can participate in various nucleophilic addition reactions.

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate has several important applications:

  • Intermediate in drug synthesis: It serves as an intermediate in the synthesis of Ritonavir, an antiretroviral medication used to treat HIV/AIDS .
  • Peptide synthesis: The compound can be used in peptide synthesis, where the protecting groups allow for controlled coupling reactions.
  • Scientific research: Its unique properties make it valuable in various scientific research applications.

While specific interaction studies for Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate are not mentioned in the search results, it is likely that the compound interacts with various enzymes and biological systems due to its amino acid-derived structure and functional groups.

Similar Compounds

Several compounds share structural similarities with Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate:

  • Z-Val-ONp (4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate): This compound also features a protected L-valine structure with a 4-nitrophenyl group .
  • 2-Methoxyethyl N-[(4-nitrophenoxy)carbonyl]-L-phenylalaninate: This compound has a similar structure but with phenylalanine instead of valine and a 2-methoxyethyl ester group .
  • N-[[(4-Nitrophenyl)-oxy]carbonyl]-L-valine Methyl Ester: This is an alternative name for the compound , highlighting its structural features .

The uniqueness of Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate lies in its specific combination of protecting groups and the L-valine core structure. This particular arrangement makes it especially suitable for certain synthetic applications, such as its role in Ritonavir synthesis .

In comparison to similar compounds, Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate offers a balance between reactivity and stability, making it valuable in various chemical and pharmaceutical processes. Its specific structure allows for selective deprotection and further modifications, which is crucial in multi-step syntheses and peptide chemistry.

XLogP3

2.6

Wikipedia

Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate

Dates

Modify: 2023-08-15

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